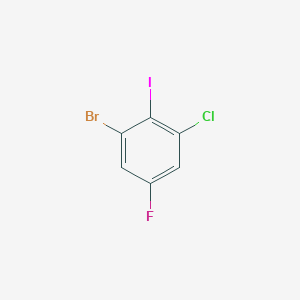

1-Bromo-3-chloro-5-fluoro-2-iodobenzene

描述

1-Bromo-3-chloro-5-fluoro-2-iodobenzene (CAS: 1000577-66-1) is a polyhalogenated aromatic compound with the molecular formula C₆H₂BrClFI and an average molecular mass of 335.338 g/mol . Its monoisotopic mass is 333.805716 g/mol, reflecting the precise isotopic distribution of its constituent halogens: bromine, chlorine, fluorine, and iodine. The compound is structurally characterized by halogen substituents at the 1-, 2-, 3-, and 5-positions of the benzene ring, making it a tetrahalogenated derivative. This unique substitution pattern distinguishes it from simpler di- or trihalogenated analogs and influences its chemical reactivity, stability, and applications in synthetic chemistry .

Due to the presence of iodine—a heavy halogen with high polarizability—the compound is of particular interest in cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings) and as a precursor in pharmaceutical and agrochemical synthesis. However, detailed physicochemical data (e.g., melting/boiling points, solubility) remain unreported in available literature, highlighting a gap in current research .

属性

IUPAC Name |

1-bromo-3-chloro-5-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPDPJBTIWKLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

From Aniline Derivatives (Electrophilic Aromatic Substitution Route)

- Initial protection : Aniline is converted to acetanilide to moderate its reactivity and direct halogenation.

- Halogenation sequence : Bromination, chlorination, and iodination are performed stepwise, carefully controlling temperature and stoichiometry to achieve substitution at desired positions.

- Deprotection and deamination : The acetanilide group is removed, and the amino group is converted to a diazonium salt, which upon reductive deamination yields the multi-halogenated benzene.

Key example : The synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline in six to eight steps has been reported, with yields per step ranging from 62% to 96%. The fluorine substitution would require selective fluorination, often achieved using electrophilic fluorinating agents or nucleophilic aromatic substitution on activated intermediates.

From Halogenated Benzene Precursors via Organometallic Intermediates

- Starting from 1,3-dibromo-5-chlorobenzene , treatment with isopropylmagnesium chloride forms a Grignard reagent at low temperature (-25 °C).

- Subsequent reaction with elemental iodine introduces the iodine substituent at the desired position.

- Workup includes neutralization of excess iodine, extraction, drying, and recrystallization to isolate the product.

This approach has been reported to yield 82% of 1-bromo-3-chloro-5-iodobenzene with relatively short reaction times and inert atmosphere conditions.

Use of Bromochlorohydantoin as a Halogenating Agent

- Para-iodoaniline is reacted with bromochlorohydantoin in absolute ethanol at room temperature to form a 2-chloro-4-bromo-6-iodoaniline intermediate.

- This intermediate is then treated with hypophosphorous acid and sodium nitrite solution under cooling to induce diazotization and subsequent deamination.

- The final product, 1-chloro-3-bromo-5-iodobenzene, is obtained after filtration and recrystallization.

This method offers advantages such as improved yield, shorter reaction time, and cost-effectiveness, making it suitable for industrial scale-up.

Summary Table of Preparation Methods

化学反应分析

1-Bromo-3-chloro-5-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, halogenated benzenes generally undergo such reactions under appropriate conditions.

Coupling Reactions: The Suzuki cross-coupling reaction is a notable example, where the compound reacts with arylboronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

科学研究应用

Pharmaceutical Applications

1-Bromo-3-chloro-5-fluoro-2-iodobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its halogen substituents allow for diverse chemical transformations that are essential for drug development.

- Synthesis of Anticancer Agents : This compound can be utilized in the synthesis of structural analogs of known anticancer agents, enhancing their efficacy and selectivity against cancer cells. For example, its derivatives have shown promising activity in inhibiting tumor growth through targeted mechanisms.

- Antimicrobial Activity : Compounds similar to this compound have been studied for their potential antimicrobial properties, making them candidates for the development of new antibiotics.

Material Science

In material science, this compound is employed in synthesizing advanced materials such as molecular glassformers and organic electronic devices.

- Molecular Glassformers : This compound acts as a precursor in the synthesis of 1,3,5-trisarylbenzenes through Suzuki cross-coupling reactions with arylboronic acids. These trisarylbenzenes exhibit enhanced thermal stability and glass transition temperatures, making them suitable for applications in organic electronics .

- Organic Electronics : The compound is also used to prepare organic semiconductors which are integral to the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form thin films via physical vapor deposition enhances its applicability in electronic devices .

Synthetic Chemistry

The versatility of this compound in synthetic chemistry is notable. It can be modified through various chemical reactions to yield a wide array of derivatives:

Synthesis Pathways

The synthesis typically involves:

- Suzuki Coupling : Utilizing arylboronic acids to introduce different aryl groups.

- Nucleophilic Substitution Reactions : Exploiting the reactivity of the halogen substituents to form new C-X bonds (where X is another halogen or functional group) .

作用机制

The mechanism of action of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene in chemical reactions involves the activation of the benzene ring by the halogen substituents. These substituents make the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced during the reaction .

相似化合物的比较

Table 1: Comparison of Halogenated Benzene Derivatives

Notes:

- *Positional numbering may vary depending on nomenclature conventions.

- Iodine’s position significantly impacts reactivity: ortho-substituted iodine (position 2) facilitates oxidative addition in cross-coupling reactions compared to para-substituted analogs .

Physicochemical Properties

- 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1) has a density of 1.72 g/cm³ and refractive index 1.5470 , suggesting high density and polarizability due to iodine .

- 5-Bromo-3-chloro-2-fluoroiodobenzene (CAS 56141-12-9) shares the same formula but exhibits distinct reactivity in Sonogashira couplings due to altered halogen proximity .

生物活性

1-Bromo-3-chloro-5-fluoro-2-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the compound's biological properties, including its chemical structure, reactivity, and applications in medicinal chemistry and material science.

Chemical Structure and Properties

This compound has the molecular formula C₆H₂BrClFI. The presence of multiple halogens (bromine, chlorine, fluorine, and iodine) contributes to its unique reactivity profile, making it a significant compound for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Weight | 317.35 g/mol |

| Melting Point | 84–85 °C |

| Halogen Composition | Bromine, Chlorine, Fluorine, Iodine |

The compound is characterized by its ability to undergo various types of chemical reactions, including nucleophilic substitution and coupling reactions. These reactions are influenced by the electronic properties imparted by the halogen atoms.

Antimicrobial Activity

Halogenated compounds often exhibit significant antimicrobial properties. For instance, studies have shown that compounds with multiple halogens can disrupt microbial cell membranes or inhibit essential enzymatic functions. Although direct studies on this compound are scarce, its structural similarities to other bioactive halogenated compounds suggest potential antimicrobial efficacy.

Anticancer Potential

Research indicates that halogenated benzenes can act as effective anticancer agents. For example, compounds containing fluorine have been shown to enhance the potency of anticancer drugs by improving their pharmacokinetic profiles. The unique combination of halogens in this compound may similarly influence its activity against cancer cell lines.

The mechanism by which this compound exerts its biological effects likely involves:

- Electrophilic Aromatic Substitution : The electron-withdrawing nature of halogens increases the reactivity of the benzene ring towards electrophiles.

- Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions where halogen atoms can be replaced by nucleophiles.

- Formation of Reactive Intermediates : The presence of multiple halogens may stabilize reactive intermediates, enhancing the compound's reactivity in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of related halogenated compounds:

-

Study on Antimicrobial Properties :

- A study demonstrated that fluorinated phenolic compounds exhibited enhanced antimicrobial activity against various bacterial strains due to their ability to disrupt cell membranes.

-

Anticancer Activity Research :

- Research on similar halogenated benzenes revealed that introducing fluorine into drug structures significantly improved their efficacy against cancer cells by enhancing cellular uptake and reducing efflux.

-

Inhibition Studies :

- Compounds with similar structures have been tested as inhibitors for various enzymes involved in cancer progression and microbial resistance mechanisms.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-3-chloro-5-fluoro-2-iodobenzene, and how do reaction conditions influence halogen regioselectivity?

- Methodological Answer : The synthesis of polyhalogenated aromatics requires careful control of halogenation sequence and catalysts. For example, iodination typically precedes bromination/chlorination due to iodine’s lower reactivity. Directed ortho-metalation (DoM) strategies using directing groups (e.g., boronates) can enhance regiocontrol . Reaction temperature and solvent polarity (e.g., DMF vs. THF) significantly impact halogen placement. GC-MS and <sup>19</sup>F NMR should validate intermediate purity (>95% by GC) .

Q. How can researchers purify this compound to minimize halogen exchange or decomposition?

- Methodological Answer : Use low-temperature recrystallization (e.g., hexane/ethyl acetate at –20°C) to avoid thermal degradation. Column chromatography with silica gel (60–120 mesh) and non-polar eluents (hexane:CH2Cl2, 9:1) reduces halogen scrambling. Monitor via TLC (Rf ~0.4) and confirm final purity via HPLC (C18 column, acetonitrile/water) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and halogen positions?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify coupling patterns (e.g., <sup>3</sup>JF-H in aromatic regions).

- <sup>19</sup>F NMR : Singlets near –110 ppm confirm fluorine’s para position relative to iodine .

- HRMS : Exact mass (e.g., [M]<sup>+</sup> at m/z 349.78) validates molecular formula.

- X-ray crystallography (if crystalline): Resolves halogen spatial arrangement .

Advanced Research Questions

Q. How do steric and electronic effects of halogens influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this substrate?

- Methodological Answer : The iodine substituent acts as a transient directing group, enabling selective coupling at the bromine or chlorine site. Use Pd(PPh3)4 (2 mol%) and K2CO3 in THF/H2O (3:1) at 80°C. Monitor competing proto-dehalogenation via <sup>1</sup>H NMR (disappearance of aromatic protons). Computational DFT studies (e.g., Gaussian09) can model transition-state energies to predict regioselectivity .

Q. What strategies mitigate halogen scrambling during high-temperature reactions involving this compound?

- Methodological Answer :

- Microwave-assisted synthesis : Short reaction times (<5 min) at 150°C reduce thermal degradation.

- Protecting groups : Temporarily mask iodine with trimethylsilyl groups to prevent exchange.

- Isotopic labeling : Use <sup>127</sup>I/<sup>129</sup>I tracking to quantify scrambling via TOF-SIMS .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

- Methodological Answer : Under basic conditions (pH >10), nucleophilic aromatic substitution at iodine generates phenolic byproducts. Acidic conditions (pH <2) promote demetallation if transition-metal catalysts are present. Accelerated stability studies (40°C/75% RH for 14 days) with LC-MS identify degradation pathways (e.g., loss of HI or HBr) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer : Variations often arise from polymorphic forms or residual solvents. Perform DSC (heating rate 10°C/min) to detect polymorph transitions. Use Karl Fischer titration to quantify water content (<0.1% w/w). Cross-reference solubility in DMSO-d6 (≥50 mg/mL) with literature values .

Q. Why do computational models sometimes fail to predict this compound’s reactivity accurately?

- Methodological Answer : Halogen-halogen interactions (e.g., Br···I) are poorly modeled in standard DFT methods. Incorporate dispersion corrections (e.g., D3-BJ) and solvent effects (SMD model) to improve accuracy. Validate against experimental kinetic data (e.g., Arrhenius plots) .

Safety and Handling

Q. What precautions are necessary when handling this compound due to potential halogen toxicity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。